molecular formula C2H2N8 B14340923 1,5'-Bi-1H-tetrazole CAS No. 103518-52-1

1,5'-Bi-1H-tetrazole

Cat. No.: B14340923
CAS No.: 103518-52-1
M. Wt: 138.09 g/mol
InChI Key: LPLVKWNKTRXFDN-UHFFFAOYSA-N
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Description

1,5’-Bi-1H-tetrazole is a nitrogen-rich heterocyclic compound consisting of two tetrazole rings connected by a single bond. Tetrazoles are known for their high nitrogen content and stability, making them valuable in various scientific and industrial applications. The unique structure of 1,5’-Bi-1H-tetrazole allows it to exhibit interesting chemical properties and reactivity, which have been explored in numerous research studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5’-Bi-1H-tetrazole can be synthesized through various methods, including the cycloaddition reactions of nitriles and azides. One common approach involves the reaction of sodium azide with nitriles in the presence of a catalyst such as zinc salts . Another method includes the use of triethyl orthoformate and sodium azide . These reactions typically occur under mild conditions and can be optimized using microwave-assisted synthesis or heterogeneous catalysis .

Industrial Production Methods: Industrial production of 1,5’-Bi-1H-tetrazole often involves scalable methods such as the use of continuous flow reactors and high-throughput screening to optimize reaction conditions. The use of environmentally friendly solvents and catalysts is also emphasized to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 1,5’-Bi-1H-tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted tetrazole derivatives, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 1,5’-Bi-1H-tetrazole involves its ability to stabilize negative charges through electron delocalization. This property allows it to interact with various molecular targets, including enzymes and receptors. In medicinal chemistry, tetrazoles act as bioisosteres of carboxylic acids, enhancing the stability and bioavailability of pharmaceutical compounds . The compound’s electron-donating and electron-withdrawing properties also contribute to its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Uniqueness: 1,5’-Bi-1H-tetrazole is unique due to its specific connectivity of two tetrazole rings, which imparts distinct chemical properties and reactivity. Its high nitrogen content and stability make it particularly valuable in applications requiring high-energy materials and bioisosteric replacements .

Properties

CAS No.

103518-52-1

Molecular Formula

C2H2N8

Molecular Weight

138.09 g/mol

IUPAC Name

1-(2H-tetrazol-5-yl)tetrazole

InChI

InChI=1S/C2H2N8/c1-3-6-9-10(1)2-4-7-8-5-2/h1H,(H,4,5,7,8)

InChI Key

LPLVKWNKTRXFDN-UHFFFAOYSA-N

Canonical SMILES

C1=NN=NN1C2=NNN=N2

Origin of Product

United States

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